molecular formula C17H13BrO6S B2390259 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 866347-85-5

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2390259
CAS No.: 866347-85-5
M. Wt: 425.25
InChI Key: UOMSAHHKMJEYJC-UHFFFAOYSA-N
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Description

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H13BrO6S and a molecular weight of 425.25 g/mol This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a chromenone core structure

Preparation Methods

The synthesis of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of potassium hydroxide . This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the sulfonyl group and complete the chromenone structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.

Chemical Reactions Analysis

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core structure may also contribute to its biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the bromine and sulfonyl groups, resulting in different chemical and biological properties.

    6-bromo-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl and sulfonyl groups, leading to different reactivity and applications.

    3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

6-bromo-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMSAHHKMJEYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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